An In-depth Technical Guide to 3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, predicted physical properties, a proposed synthetic route, and the potential biological significance of 3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this novel compound for potential therapeutic applications.
Introduction
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in the development of a vast array of biologically active compounds.[1][2] The versatility of the pyrazole scaffold allows for substitutions at various positions, leading to a diverse chemical space with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The introduction of a pyridine moiety can further enhance the drug-like properties of a molecule, including its metabolic stability and ability to form key interactions with biological targets. This guide focuses on the specific derivative, 3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, a compound with potential for further investigation in drug discovery programs.
Chemical Structure and Nomenclature
The chemical structure of the title compound is presented below:
IUPAC Name: 3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Molecular Formula: C10H11ClN4
2D Structure:
A 2D representation of the chemical structure.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, calculated using the OSIRIS Property Explorer.[4][5] These properties are crucial for assessing the compound's potential as a drug candidate.
| Property | Predicted Value |
| Molecular Weight | 222.68 g/mol |
| cLogP | 2.35 |
| Solubility | -3.14 (log(mol/L)) |
| Topological Polar Surface Area (TPSA) | 54.9 Ų |
| Number of Hydrogen Bond Donors | 1 |
| Number of Hydrogen Bond Acceptors | 4 |
| Drug-Likeness Score | 0.78 |
Proposed Synthesis
A plausible synthetic route for 3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine is proposed, drawing upon established methodologies for pyrazole synthesis, such as the Vilsmeier-Haack reaction.[6][7][8]
Proposed synthetic pathway for the target compound.
Rationale for Experimental Choices:
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Step 1: Condensation: The initial step involves the condensation of 3-hydrazinopyridine with a β-ketoester, a common method for forming the pyrazole precursor.
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Step 2: Cyclization: Intramolecular cyclization of the hydrazone intermediate yields the pyrazole ring.
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Step 3: Chlorination: The use of a chlorinating agent like phosphorus oxychloride (POCl₃) is a standard procedure for introducing a chlorine atom at the 3-position of the pyrazole ring.
-
Step 4: Nitration: Introduction of a nitro group at the 4-position is a prerequisite for the subsequent amination.
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Step 5: Reduction: The nitro group is then reduced to an amine, for which several methods are available, with iron in acidic medium being a classical and effective choice.
-
Step 6: Reductive Amination: Finally, the ethyl group is introduced onto the amine via reductive amination with acetaldehyde.
Potential Biological Activity and Therapeutic Relevance
While the specific biological activity of 3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine has not been reported, the structural motifs present in the molecule suggest potential for therapeutic applications. Pyrazole derivatives are known to exhibit a wide range of biological activities, including inhibition of kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.[9] The presence of the 1-(pyridin-3-yl)pyrazole core is found in inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling.[10]
Hypothetical mechanism of action via BTK inhibition.
Hypothetical Experimental Protocols
Synthesis of 3-Chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
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Step 1: Synthesis of 1-(Pyridin-3-yl)-5-methyl-1H-pyrazol-3-ol. To a solution of 3-hydrazinopyridine (1 eq.) in ethanol, add ethyl 2-chloro-3-oxobutanoate (1.1 eq.). Reflux the mixture for 4 hours. Cool to room temperature and collect the precipitate by filtration.
-
Step 2: Synthesis of 3-Chloro-1-(pyridin-3-yl)-5-methyl-1H-pyrazole. To the product from Step 1, add phosphorus oxychloride (3 eq.) and heat at 100°C for 2 hours. Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Step 3: Synthesis of 3-Chloro-4-nitro-1-(pyridin-3-yl)-5-methyl-1H-pyrazole. Dissolve the product from Step 2 in concentrated sulfuric acid and cool to 0°C. Add a mixture of fuming nitric acid and sulfuric acid dropwise. Stir at room temperature for 1 hour, then pour onto ice and collect the precipitate.
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Step 4: Synthesis of 3-Chloro-1-(pyridin-3-yl)-5-methyl-1H-pyrazol-4-amine. To a solution of the product from Step 3 in ethanol and hydrochloric acid, add iron powder (5 eq.). Reflux for 3 hours. Cool, filter, and neutralize the filtrate with sodium bicarbonate. Extract with ethyl acetate.
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Step 5: Synthesis of 3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine. To a solution of the product from Step 4 in dichloromethane, add acetaldehyde (1.5 eq.) followed by sodium triacetoxyborohydride (1.5 eq.). Stir at room temperature for 12 hours. Quench the reaction with water and extract with dichloromethane. Purify the crude product by column chromatography.
In Vitro Kinase Inhibition Assay (Generic Protocol)
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Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, a suitable substrate, and ATP.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay).
-
Calculate the IC50 value of the compound.
Conclusion
3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine is a novel compound with a chemical scaffold that suggests potential for biological activity, particularly in the realm of kinase inhibition. This technical guide provides a theoretical framework for its synthesis and initial biological evaluation. Further experimental work is required to validate the proposed synthetic route and to explore the therapeutic potential of this and related compounds. The information presented herein is intended to stimulate further research and development in this promising area of medicinal chemistry.
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